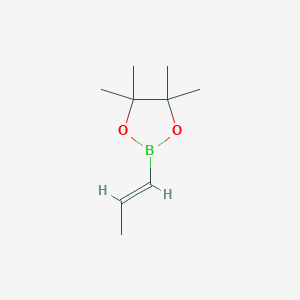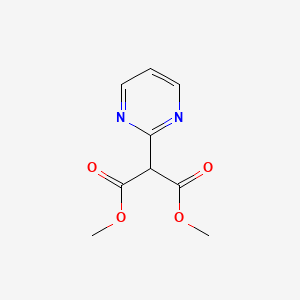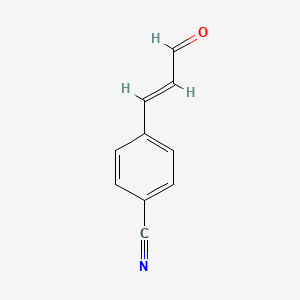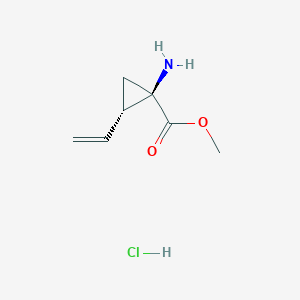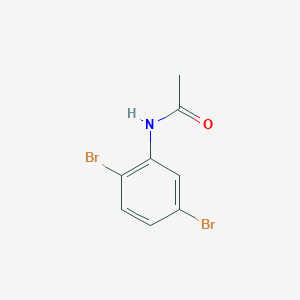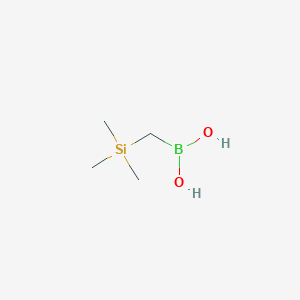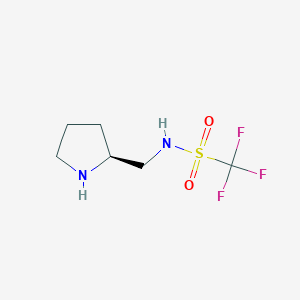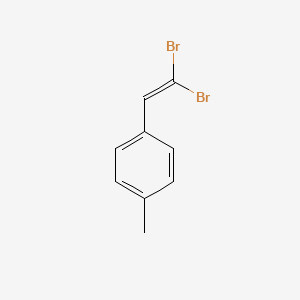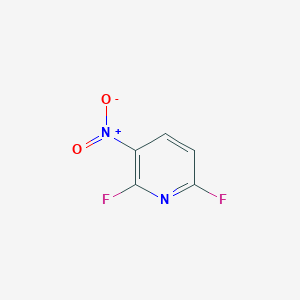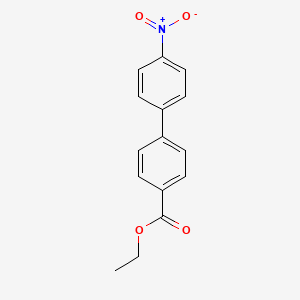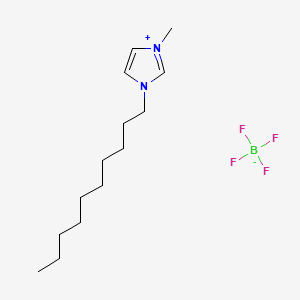
1-Decyl-3-methylimidazolium tetrafluoroborate
概要
説明
1-Decyl-3-methylimidazolium tetrafluoroborate is an ionic liquid . It has a molecular weight of 310.18 and its empirical formula is C14H27BF4N2 . It is also known by the synonyms [C10MIM][BF4] .
Molecular Structure Analysis
The molecular structure of 1-Decyl-3-methylimidazolium tetrafluoroborate can be represented by the SMILES stringFB-(F)F.CCCCCCCCCCn1ccn+c1 . Physical And Chemical Properties Analysis
1-Decyl-3-methylimidazolium tetrafluoroborate is a liquid at 20 degrees Celsius . It has a specific gravity of 1.07 at 20/20 degrees Celsius and a refractive index of 1.43 . Its melting point is -4 degrees Celsius .科学的研究の応用
Clathrate Hydrate Crystal Inhibitor
1-Decyl-3-methylimidazolium tetrafluoroborate can be used as a clathrate hydrate crystal inhibitor in drilling fluid . Clathrate hydrates are crystalline water-based solids physically resembling ice, in which small non-polar molecules or polar molecules with large hydrophobic moieties are trapped inside “cages” of hydrogen bonded water molecules. In drilling fluids, these can cause blockages, so an inhibitor like 1-Decyl-3-methylimidazolium tetrafluoroborate is very useful .
Microextraction Solvent
This compound can also be used as a microextraction solvent in the determination of synthetic dyes in foods and cosmetics . Microextraction is a technique where a small amount of solvent is used to extract analytes from a sample. This is particularly useful in the food and cosmetic industries where it’s important to determine the presence and concentration of synthetic dyes .
Host-Guest Inclusion Complexation Studies
1-Decyl-3-methylimidazolium tetrafluoroborate can be used as a substrate in host-guest inclusion complexation studies with β-cyclodextrin . In these studies, the 1-Decyl-3-methylimidazolium tetrafluoroborate acts as the “guest” molecule that is included within the “host” molecule, β-cyclodextrin .
Bacterial Toxicity Studies
Research has shown that 1-Decyl-3-methylimidazolium tetrafluoroborate can be used in studies investigating bacterial toxicity . These studies are important for understanding the environmental impact of this compound, particularly in relation to its use as a surfactant for oil spill dispersion in marine ecosystems .
Surfactant for Oil Spill Dispersion
As mentioned above, 1-Decyl-3-methylimidazolium tetrafluoroborate can be used as a surfactant for oil spill dispersion . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. In the case of oil spills, surfactants like 1-Decyl-3-methylimidazolium tetrafluoroborate can help to disperse the oil, making it easier to clean up .
Fabric Softeners and Textile Auxiliaries
Imidazolium-based Surface-Active Ionic Liquids (Im-SAILs), including 1-Decyl-3-methylimidazolium tetrafluoroborate, are commonly used as fabric softeners and textile auxiliaries . These applications take advantage of the unique properties of Im-SAILs, including their ability to modify the structural and functional properties of their cationic and anionic substituent groups .
Safety and Hazards
1-Decyl-3-methylimidazolium tetrafluoroborate is harmful if swallowed and causes skin and serious eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . In case of contact with skin or eyes, it is advised to wash with plenty of water . If swallowed, one should call a poison center or doctor if they feel unwell .
将来の方向性
1-Decyl-3-methylimidazolium tetrafluoroborate can be used as a clathrate hydrate crystal inhibitor in drilling fluid . It can also be used as a microextraction solvent in the determination of synthetic dyes in foods and cosmetics . Furthermore, it can be used as a substrate in the host-guest inclusion complexation studies with β-cyclodextrin .
作用機序
Target of Action
1-Decyl-3-methylimidazolium tetrafluoroborate is an ionic liquid It is used as a clathrate hydrate crystal inhibitor in drilling fluid , a microextraction solvent in the determination of synthetic dyes in foods and cosmetics , and a substrate in the host-guest inclusion complexation studies with β-cyclodextrin .
Mode of Action
As a clathrate hydrate crystal inhibitor, 1-Decyl-3-methylimidazolium tetrafluoroborate prevents the formation of clathrate hydrates, which are ice-like crystals that can block pipelines in oil and gas drilling operations . As a microextraction solvent, it is used to extract synthetic dyes from foods and cosmetics for analysis . In host-guest inclusion complexation studies, it acts as a substrate that interacts with β-cyclodextrin .
Biochemical Pathways
Its use in microextraction can aid in the analysis of biochemical compounds, such as synthetic dyes, in various matrices .
Result of Action
The primary result of the action of 1-Decyl-3-methylimidazolium tetrafluoroborate is the inhibition of clathrate hydrate crystal formation, aiding in the extraction and analysis of synthetic dyes, and facilitating host-guest inclusion complexation studies .
Action Environment
The action of 1-Decyl-3-methylimidazolium tetrafluoroborate can be influenced by various environmental factors. For instance, its efficacy as a clathrate hydrate crystal inhibitor can be affected by temperature and pressure conditions . Its stability and efficacy as a microextraction solvent can be influenced by the presence of other solvents or contaminants .
特性
IUPAC Name |
1-decyl-3-methylimidazol-3-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N2.BF4/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;2-1(3,4)5/h12-14H,3-11H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUMDWFYJYXDTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCCCCN1C=C[N+](=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047915 | |
| Record name | 1-Decyl-3-methylimidazolium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
244193-56-4 | |
| Record name | 1-Decyl-3-methylimidazolium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Decyl-3-methylimidazolium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



